molecular formula C23H21NO2 B5879455 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No. B5879455
M. Wt: 343.4 g/mol
InChI Key: SMQARLDWCNGEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has been found to have potent analgesic effects and has been investigated for its potential use as a pain medication. However, due to its high abuse potential and the lack of clinical trials, it is currently not approved for medical use.

Mechanism of Action

9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acts on the mu opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in a decrease in pain perception and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been found to have potent analgesic effects, with a potency similar to that of morphine. It has also been found to have sedative and anxiolytic effects, as well as the potential for addiction and dependence. It has been shown to cause respiratory depression, which can be fatal in high doses.

Advantages and Limitations for Lab Experiments

9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages and limitations for use in laboratory experiments. Its potent analgesic effects make it a useful tool for studying the opioid receptor and the mechanisms of pain perception. However, its high abuse potential and potential for addiction make it a risky substance to work with. It is also not approved for medical use, which limits its potential applications.

Future Directions

There are several future directions for research on 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is its potential use in the treatment of opioid addiction. Studies have shown that it can reduce withdrawal symptoms in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a pain medication. Its potent analgesic effects make it a promising candidate, but more research is needed to determine its safety and effectiveness. Finally, further research is needed to better understand the mechanism of action of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and its effects on the brain and body.

Synthesis Methods

The synthesis of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves multiple steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product, 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. The synthesis of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been the subject of several scientific studies over the years. It has been investigated for its analgesic properties and has been found to be a potent opioid receptor agonist. It has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models. However, due to its high abuse potential, it has not been approved for medical use.

properties

IUPAC Name

9-naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c25-19-12-4-10-17-22(19)21(23-18(24-17)11-5-13-20(23)26)16-9-3-7-14-6-1-2-8-15(14)16/h1-3,6-9,21,24H,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQARLDWCNGEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC5=CC=CC=C54)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

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